Salvinorin B - 92545-30-7

Salvinorin B

Catalog Number: EVT-341402
CAS Number: 92545-30-7
Molecular Formula: C21H26O7
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent and selective κ-opioid DREADD (KORD) agonist. DREADDs are chemogenetic tools widely used to remotely control cellular signaling, neuronal activity and behavior. Displays no analgesic or ataxic effects in wild type mice.
Salvinorin B is the major deacetylated metabolite of salvinorin A. It reportedly lacks pharmacological activity in vitro and in vivo when used in unperturbed systems. It binds as an agonist at the κ-opioid receptor (Ki = 2,950 nM; EC50 = 248 nM) but does not elicit antinociceptive effects even after i.c.v. administration. However, salvinorin B is a ligand for the inhibitory G protein-coupled κ-opioid designer receptor exclusively activated by designer drugs (DREADD; KORD; EC50s = 11.8 and 160 nM with high or low levels of KORD expression, respectively). It leads to hyperpolarization and inhibition of neuronal firing in neurons expressing KORD and has no effect on neurons transduced with mCherry as a control. Salvinorin B increases locomotor activity in VGAT-ires-Cre mice expressing KORD in the ventral tegmental area and substantia nigra, increases food intake in SIM1-Cre mice expressing KORD in the paraventricular hypothalamus, and decreases food intake in AGRP-ires-Cre mice expressing KORD in the arcuate nucleus. Salvinorin B can be used in combination with clozapine N-oxide (CNO;) because it is inactive at Gq-based DREADDs. Salvinorin B is also available as an analytical reference standard.
Salvinorin B is an analytical reference material categorized as a diterpene. It is a presumptive metabolite of salvinorin A. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Salvinorin B is a diterpene lactone.
Salvinorin B is a natural product found in Salvia divinorum with data available.
Synthesis Analysis
  • Hydrolysis of salvinorin A: This is the most common method of salvinorin B synthesis. Salvinorin A undergoes rapid hydrolysis of the acetate group at carbon atom C2, resulting in the formation of salvinorin B. This reaction can occur in vitro using fungal cultures, [] or ex vivo using organelle fractions isolated from rat liver and brain. []
  • Chemical synthesis from salvinorin A: Salvinorin B can also be synthesized directly from salvinorin A using chemical reagents. One method involves the use of potassium carbonate in oxygen-free methanol to achieve the deacetylation of salvinorin A to salvinorin B. []
  • Direct extraction from Salvia divinorum: While Salvinorin A is the major component, Salvinorin B exists as a minor constituent in the leaves and can be extracted directly. Techniques like thin-layer chromatography combined with desorption electrospray ionization mass spectrometry are employed to isolate and identify salvinorin B. []
Molecular Structure Analysis
  • Esterification: The C2 hydroxyl group can be esterified to produce various salvinorin B esters. These reactions often involve the use of acyl chlorides or anhydrides in the presence of a base. The resulting esters have been investigated for their potential as KOR agonists, with some demonstrating enhanced potency and duration of action compared to salvinorin A. [, , , , ]
  • Etherification: The C2 hydroxyl group can also be etherified to produce salvinorin B ethers. One notable example is the reaction of salvinorin B with methoxymethyl chloride (MOMCl) to yield MOM-Sal B. [] This ether derivative exhibits improved pharmacological properties compared to salvinorin A, demonstrating enhanced potency and duration of action. [, ]
  • Oxidation: While less common, salvinorin B can undergo oxidation at the C2 hydroxyl group. The oxidation product, 8-epi-salvinorin B, has been synthesized and its affinity for the KOR has been evaluated. [, ]
Mechanism of Action

Salvinorin B itself is inactive at the KOR. [, , ] Its lack of activity is attributed to the absence of the C2 acetoxy group present in salvinorin A. This structural difference likely hinders the interaction with the KOR binding site, preventing the activation of downstream signaling pathways.

Physical and Chemical Properties Analysis

Salvinorin B is a highly lipophilic compound. [] This property influences its solubility, with Salvinorin B exhibiting poor solubility in aqueous solutions. Its lipophilicity also impacts its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

While the specific physical and chemical properties of salvinorin B have not been extensively studied, its derivatives have been characterized in greater detail. For example, the crystal structure of MOM-Sal B has been determined, providing valuable information about its three-dimensional conformation and potential interactions with the KOR. []

Applications
  • Structure-activity relationship studies: Salvinorin B serves as a crucial starting point for the synthesis of various salvinorin A analogs. By modifying the C2 position of salvinorin B, researchers can explore the structural requirements for KOR activity and identify derivatives with improved pharmacological properties. [, , , , , ]
  • Development of novel KOR agonists: Several Salvinorin B derivatives have demonstrated promising analgesic and anti-inflammatory properties, highlighting their potential as therapeutic agents for pain management. [, , , ] Additionally, some derivatives exhibit anti-addictive properties, suggesting possible applications in treating substance abuse disorders. [, , , , , ]
  • Tool compound for studying KOR function: Due to its inactivity at the KOR, salvinorin B can be used as a negative control in experiments investigating the effects of KOR activation. This allows researchers to distinguish between the specific effects of KOR agonists and any non-specific effects. []
  • Investigating KOR-mediated cellular signaling: By comparing the signaling pathways activated by salvinorin A and its various derivatives, including those derived from salvinorin B, researchers can gain a deeper understanding of the molecular mechanisms underlying KOR function and its role in various physiological processes. [, ]
Future Directions
  • Investigating the therapeutic potential of salvinorin B derivatives: Preclinical and clinical studies are needed to evaluate the efficacy and safety of promising salvinorin B derivatives in treating various conditions, including chronic pain, inflammation, addiction, and other neurological disorders. []

Salvinorin A

Compound Description: Salvinorin A is a potent, naturally occurring hallucinogen and the primary psychoactive component found in the Salvia divinorum plant. It acts as a selective kappa-opioid receptor (KOR) agonist [, , , , , , , , , , , , , , , , , , , , , , , , ]. Salvinorin A exhibits rapid metabolism in the body, primarily through hydrolysis of the C2 acetoxy group, leading to the formation of its inactive metabolite, salvinorin B [, ].

Relevance: Salvinorin A is the acetylated precursor to Salvinorin B. Hydrolysis of the C2 acetate ester in Salvinorin A yields Salvinorin B. This deacetylation abolishes the pharmacological activity of Salvinorin A at the KOR [, , , , ].

Salvinorinyl-2-propionate

Compound Description: Salvinorinyl-2-propionate is a C2-substituted derivative of Salvinorin A []. Similar to Salvinorin A, it displays antinociceptive and hypothermic effects in a KOR-dependent manner [].

Relevance: This compound demonstrates the importance of modifications at the C2 position of the Salvinorin A scaffold. Its similar activity to Salvinorin A suggests that substitutions at this position can be well-tolerated while maintaining KOR activity []. This is further supported by the inactivity of Salvinorin B, which lacks the C2 ester entirely.

Ethoxymethyl Ether Salvinorin B (EOM Sal B)

Compound Description: EOM Sal B is a synthetic derivative of Salvinorin B designed to improve upon the short duration of action of Salvinorin A [, , , , , , , , , ]. It acts as a KOR agonist with a longer duration of action than Salvinorin A [, , ]. EOM Sal B displays a G protein signaling bias at KOR, a property often linked to reduced side effects [, ]. This compound has demonstrated efficacy in preclinical models of multiple sclerosis [], reduced cocaine-seeking behavior in rats [], and attenuated the reinforcing properties of morphine and oxycodone while enhancing their spinal antinociceptive effects [, ].

Relevance: EOM Sal B highlights the potential for developing Salvinorin B derivatives with improved pharmacological properties as compared to Salvinorin A. The addition of the ethoxymethyl ether group to the C2 hydroxyl of Salvinorin B enhances its potency, selectivity, and duration of action at KOR [, ].

Methoxymethyl Ether Salvinorin B (MOM Sal B)

Compound Description: MOM Sal B is another synthetic derivative of Salvinorin B, designed to improve upon the short duration of action of Salvinorin A [, , , , , , ]. It acts as a potent KOR agonist with a longer duration of action than Salvinorin A [, ]. MOM Sal B has been shown to induce KOR phosphorylation and internalization [], promote astrocyte proliferation [], reduce cocaine-seeking behavior [], and produce antinociception and hypothermia in rats [].

Relevance: Similar to EOM Sal B, MOM Sal B emphasizes the potential of modifying Salvinorin B to achieve desirable pharmacological effects. Introduction of the methoxymethyl ether group to the C2 hydroxyl of Salvinorin B increases its potency, selectivity, and duration of action [, ].

16-bromosalvinorin A (16-BrSalA)

Compound Description: 16-BrSalA is a synthetic analog of Salvinorin A with a longer duration of action, as evidenced in the tail-flick test in mice []. Like other KOR agonists, it displays anti-cocaine effects, attenuating cocaine-induced reinstatement of drug-seeking and hyperactivity []. 16-BrSalA also increased dopamine transporter function in vitro and ex vivo [].

Relevance: This compound, while not derived directly from Salvinorin B, provides insights into structural modifications that can impact the duration of action of Salvinorin A and its analogs. It further reinforces that Salvinorin A analogs can modulate dopaminergic pathways, potentially contributing to their anti-addictive properties []. Furthermore, 16-BrSalA highlights that structural modifications beyond the C2 position can be explored to modulate the pharmacological properties of Salvinorin A and its derivatives [].

β-Tetrahydropyran Salvinorin B (β-THP Sal B)

Compound Description: β-THP Sal B is a synthetic Salvinorin A analog designed to improve upon its pharmacokinetic properties while retaining its analgesic and anti-addiction qualities [, , , ]. It has been shown to decrease cocaine-induced drug seeking [] and attenuate inflammatory pain in mice [].

Relevance: This compound further diversifies the range of modifications explored at the C2 position of the Salvinorin scaffold. Its development and evaluation contribute to a better understanding of structure-activity relationships for Salvinorin analogs. The successful incorporation of the β-tetrahydropyran moiety suggests that larger, more complex substituents at the C2 position can be tolerated while maintaining or enhancing desirable pharmacological activities [, ].

Mesyl Salvinorin B

Compound Description: Mesyl Salvinorin B is a synthetic analog of Salvinorin A designed to improve its pharmacokinetic and side effect profiles [, , , ]. This compound has shown analgesic effects in various pain models [], and in combination with naltrexone, has demonstrated synergistic effects in reducing alcohol consumption in mice [, ].

Relevance: This compound introduces a sulfonate ester at the C2 position, representing a departure from the ether and ester functionalities explored in other analogs. Its development highlights the ongoing efforts to fine-tune the pharmacological properties of Salvinorin A analogs through diverse chemical modifications [].

Cannabigerol (CBG), Cannabidiol (CBD), Cannabinol (CBN), and Tetrahydrocannabinol (THC)

Compound Description: These compounds are phytocannabinoids primarily known for their presence in Cannabis sativa []. While not structurally related to Salvinorin B, these compounds were identified alongside Salvinorin A-F in Salvia divinorum leaves sourced from Iran [].

Relevance: The presence of these cannabinoids in Salvia divinorum samples raises questions about potential contamination or intentional adulteration of commercially available products []. This finding highlights the importance of analytical techniques in characterizing the composition of botanical products and ensuring consumer safety [].

Salvinicins A and B

Compound Description: Salvinicins A and B are two novel neoclerodane diterpenes isolated alongside Salvinorin A from the dried leaves of Salvia divinorum [].

Relevance: The co-occurrence of these structurally related neoclerodanes suggests a shared biosynthetic pathway with Salvinorin A and B within the Salvia divinorum plant []. Further research into their biological activities and potential interactions with opioid receptors could provide valuable insights into the overall pharmacology of Salvia divinorum [].

Properties

CAS Number

92545-30-7

Product Name

Salvinorin B

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

Molecular Formula

C21H26O7

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1

InChI Key

BLTMVAIOAAGYAR-CEFSSPBYSA-N

SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4

Synonyms

salvinorin B

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.